3-Hydroxy-3-(4-isopropylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is an organic compound with the molecular formula C12H15NO It is a nitrile derivative characterized by the presence of a hydroxy group and an isopropylphenyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile typically involves the reaction of 4-isopropylbenzaldehyde with a cyanide source under basic conditions. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group of 4-isopropylbenzaldehyde, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the addition of the cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.
Major Products
Oxidation: Formation of 3-oxo-3-(4-isopropylphenyl)propanenitrile.
Reduction: Formation of 3-amino-3-(4-isopropylphenyl)propanenitrile.
Substitution: Formation of 3-halo-3-(4-isopropylphenyl)propanenitrile.
Scientific Research Applications
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isopropylphenyl group may contribute to hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an isopropyl group.
3-Hydroxy-3-(4-chlorophenyl)propanenitrile: Contains a chlorine atom instead of an isopropyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanenitrile: Features a methoxy group in place of the isopropyl group.
Uniqueness
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group may enhance the compound’s stability and selectivity in various reactions and interactions.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-hydroxy-3-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9,12,14H,7H2,1-2H3 |
InChI Key |
UGKNKHFHUHDZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.